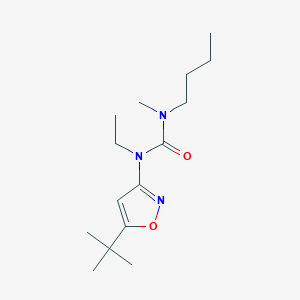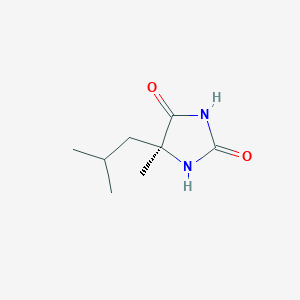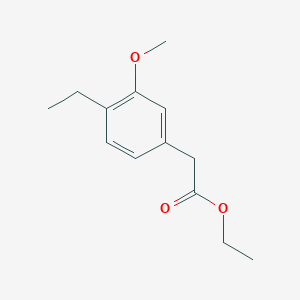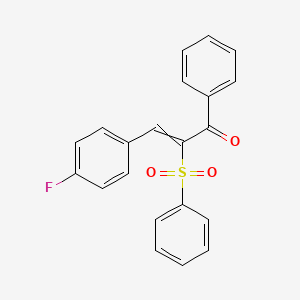![molecular formula C11H16ClNO2 B8558188 (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride](/img/structure/B8558188.png)
(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(3,4-Dimethoxybicyclo[420]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride is a synthetic organic compound It is characterized by its bicyclic structure and the presence of methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through cyclization reactions.
Introduction of methoxy groups: Methoxylation reactions are used to introduce methoxy groups at specific positions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the bicyclic core or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry
Synthesis of analogs: The compound can be used as a starting material for the synthesis of analogs with potential biological activity.
Biology
Biochemical studies: It may be used in studies to understand its interaction with biological molecules.
Medicine
Pharmacological research:
Industry
Material science: Possible use in the development of new materials with unique properties.
作用機序
The mechanism of action of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events.
類似化合物との比較
Similar Compounds
- {[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amine
- {[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amine sulfate
Uniqueness
The presence of the hydrochloride salt form may influence its solubility, stability, and bioavailability compared to other similar compounds.
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2;/h4-5,8H,3,6,12H2,1-2H3;1H/t8-;/m1./s1 |
InChIキー |
UWGJJMDXKWGAED-DDWIOCJRSA-N |
異性体SMILES |
COC1=C(C=C2[C@H](CC2=C1)CN)OC.Cl |
正規SMILES |
COC1=C(C=C2C(CC2=C1)CN)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dihydrothieno[3,2-b]quinolin-9-amine](/img/structure/B8558129.png)
![2-[(4-Chlorobenzene-1-sulfonyl)amino]benzoyl chloride](/img/structure/B8558141.png)










